1-Isopropyl-2-methylpiperazine

Description

Significance of Piperazine (B1678402) in Drug Discovery and Development

The piperazine moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drugs. researchgate.netresearchgate.net Its unique structure and properties allow medicinal chemists to systematically modify drug candidates to achieve desired therapeutic effects. nih.govbohrium.com

The medicinal use of piperazine dates back to the early 20th century when it was initially marketed as a solvent for uric acid. nih.govdrugbank.com Its journey into mainstream therapeutics began in 1953 with its introduction as an anthelmintic agent for treating parasitic worm infections like roundworm and pinworm. drugbank.compatsnap.com The mechanism of action for its anthelmintic effect involves paralyzing the parasites by acting as a GABA receptor agonist, which allows the host to expel them. drugbank.compatsnap.comwikipedia.org

From this initial application, the use of the piperazine scaffold has expanded dramatically. Today, it is a key structural component in drugs across numerous therapeutic categories, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals. wisdomlib.orgingentaconnect.comnih.gov Blockbuster drugs such as the anticancer agent Imatinib (B729) and the erectile dysfunction medication Sildenafil feature the piperazine ring, highlighting its importance in modern pharmaceuticals. bohrium.comnih.gov The evolution from a simple anti-parasitic agent to a component of highly targeted therapies illustrates the enduring value and adaptability of the piperazine scaffold in drug design. mdpi.comthieme-connect.com

The piperazine ring is considered a privileged structure in medicinal chemistry due to its frequent appearance in drugs targeting a wide range of biological receptors and enzymes. researchgate.netresearchgate.net Statistically, it is the third most common nitrogen-containing heterocycle found in FDA-approved drugs. researchgate.netbohrium.com Its versatility stems from several key characteristics:

Synthetic Accessibility : The piperazine core is synthetically versatile, allowing for the introduction of a wide variety of substituents at its two nitrogen atoms. researchgate.netsolubilityofthings.commuseonaturalistico.it This enables the creation of large libraries of compounds for screening and optimization.

Structural Rigidity and Conformation : The six-membered ring exists in a stable chair conformation, which provides a degree of structural rigidity. wikipedia.org This can help in orienting substituents in a defined three-dimensional space to optimize binding with a biological target.

Hydrogen Bonding Capability : The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This facilitates crucial interactions with biological targets like proteins and enzymes. researchgate.netbohrium.com

Physicochemical Properties : The basic nature of the nitrogen atoms allows for salt formation, which can improve solubility and formulation characteristics. nih.govresearchgate.net

These features make piperazine an invaluable building block for medicinal chemists to fine-tune the biological activity and properties of a lead compound. solubilityofthings.comwisdomlib.org

| Attribute | Description | Significance in Drug Design |

|---|---|---|

| Privileged Structure | A molecular framework that can bind to multiple, diverse biological targets. researchgate.net | Increases the probability of finding new therapeutic uses for compounds containing the scaffold. |

| Synthetic Tractability | The two nitrogen atoms allow for easy and diverse chemical modifications. solubilityofthings.commuseonaturalistico.it | Facilitates the systematic optimization of lead compounds (Structure-Activity Relationship studies). museonaturalistico.it |

| Physicochemical Properties | The basic nitrogens improve water solubility (as salts) and can be tailored to balance lipophilicity. tandfonline.comnih.gov | Crucial for improving the drug-like properties of a molecule. tandfonline.com |

| Target Interactions | Acts as a hydrogen bond donor and acceptor, and its non-planar shape allows for specific 3D interactions. bohrium.com | Enables strong and specific binding to biological targets, enhancing potency and selectivity. |

The incorporation of a piperazine moiety into a drug molecule can significantly influence both its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. nih.govmuseonaturalistico.it

Pharmacodynamics (PD) : The piperazine ring can serve as a critical pharmacophore that directly interacts with the target receptor or enzyme. For instance, in many central nervous system (CNS) active drugs, the aryl-piperazine motif is essential for binding to serotonin (B10506) or dopamine (B1211576) receptors. researchgate.net The substituents on the piperazine nitrogens dictate the specificity and affinity of these interactions. researchgate.net

Role as a Privileged Structure and Versatile Building Block

Contextualizing 1-Isopropyl-2-methylpiperazine within Piperazine Chemistry

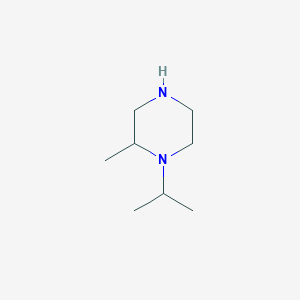

Having established the broad importance of the piperazine scaffold, we can now focus on the specific compound, this compound. This molecule is a disubstituted piperazine, meaning it has chemical groups attached to the core piperazine ring, which modify its properties and potential applications.

Substituted piperazines are classified based on the position and nature of the groups attached to the piperazine ring. The numbering of the ring atoms starts from one nitrogen (position 1) and proceeds around the ring to the second nitrogen (position 4).

N-Substituted Piperazines : When substituents are attached to one or both nitrogen atoms (positions 1 and/or 4), they are termed N-substituted. For example, 1-benzylpiperazine (B3395278) has a benzyl (B1604629) group on one nitrogen. nih.gov

C-Substituted Piperazines : When substituents are attached to the carbon atoms of the ring (positions 2, 3, 5, or 6), they are termed C-substituted. An example is 2-methylpiperazine (B152721).

Polysubstituted Piperazines : Molecules can have substituents on both nitrogen and carbon atoms.

According to IUPAC nomenclature, the name This compound indicates:

A core piperazine ring.

An isopropyl group attached to the nitrogen at position 1 .

A methyl group attached to the carbon at position 2 .

This makes it an N,C-disubstituted piperazine. The presence of a substituent at the C-2 position introduces a chiral center, meaning this compound can exist as different stereoisomers ((R) and (S) enantiomers). nih.govaksci.com

| Component Name | Structural Meaning | Position on Ring |

|---|---|---|

| 1-isopropyl | An isopropyl group [–CH(CH₃)₂] is attached. | Nitrogen atom at position 1. |

| 2-methyl | A methyl group [–CH₃] is attached. | Carbon atom at position 2. |

| piperazine | The core six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. | Core scaffold. |

In medicinal chemistry, the choice of every substituent is deliberate, aimed at optimizing a molecule's properties for a specific biological purpose. The isopropyl and methyl groups on the this compound scaffold serve distinct roles.

The 1-Isopropyl Group (N-substitution) : The isopropyl group is a small, branched, hydrophobic substituent. Its role can be multifaceted. The size and shape of the N-alkyl group are often critical for fitting into the binding pocket of a target protein. tandfonline.com The isopropyl group, being larger than a methyl group but still relatively compact, can provide a balance of steric bulk and lipophilicity. nih.gov This can enhance binding affinity through hydrophobic interactions within the target site. tandfonline.comnih.gov In some contexts, increasing the bulk on the nitrogen can also shield the amine from metabolic enzymes, improving the pharmacokinetic profile. For example, in the development of certain antifungal agents, an isopropyl group was shown to enhance metabolic stability compared to other groups. The specific combination of a 2-methyl and a 1-isopropyl group, as seen in the structure of the kinase inhibitor Abemaciclib, suggests a tailored approach to fill a specific binding pocket and achieve a desired balance of potency, selectivity, and drug-like properties. pharmaffiliates.com

Chirality and Stereoisomerism in this compound Derivatives (e.g., (S)-1-Isopropyl-2-methylpiperazine)

The introduction of substituents onto the piperazine ring, as seen in this compound, can give rise to chirality and the existence of stereoisomers. This is particularly significant in drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit markedly different biological activities. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, such as a receptor or enzyme. wdh.ac.id

In the case of this compound, the carbon atom at the 2-position, which is bonded to a methyl group, is a chiral center. This results in two possible enantiomers: (R)-1-isopropyl-2-methylpiperazine and (S)-1-isopropyl-2-methylpiperazine. The synthesis of enantiomerically pure forms of such substituted piperazines is a key focus in medicinal chemistry to isolate the more active or less toxic stereoisomer. researchgate.net

The (S)-enantiomer, specifically (S)-1-isopropyl-2-methylpiperazine, is a recognized building block in the synthesis of various pharmaceutical intermediates. pharmint.netbldpharm.com Its dihydrochloride (B599025) salt form is also commercially available for research and development purposes. bldpharm.comchemicalbook.com The strategic use of a specific stereoisomer like (S)-1-isopropyl-2-methylpiperazine is crucial in modern drug discovery. For instance, in the development of dual orexin (B13118510) receptor antagonists for insomnia, the (R)-enantiomer of a related compound, 1-ethyl-2-methylpiperazine, was found to be a key intermediate, with the piperazine ring providing essential hydrogen bonding interactions with the receptor subtypes. chemshuttle.com This highlights the principle that the specific stereochemistry of substituted piperazines can be critical for achieving the desired pharmacological effect.

The separation of chiral isomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. mdpi.com Specialized techniques like chiral chromatography are often required to isolate individual enantiomers. dokumen.pubresearchgate.net The development of synthetic methods that can produce a single desired stereoisomer (asymmetric synthesis) is therefore highly valuable in medicinal chemistry. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | 26864-96-0 | C8H18N2 | 142.24 | A substituted piperazine derivative. cymitquimica.com |

| (S)-1-Isopropyl-2-methylpiperazine dihydrochloride | 884199-34-2 | C8H20Cl2N2 | 215.16 | The dihydrochloride salt of the (S)-enantiomer. bldpharm.com |

| (R)-1-ethyl-2-methylpiperazine dihydrochloride | 2173637-45-9 | C7H18Cl2N2 | 201.141 | A related chiral piperazine derivative used in drug synthesis. chemshuttle.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGROKFCODOVWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590468 | |

| Record name | 2-Methyl-1-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26864-96-0 | |

| Record name | 2-Methyl-1-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26864-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-Isopropyl-2-methylpiperazine and its Precursors

The creation of asymmetrically substituted piperazines like this compound requires careful control over the reaction conditions to achieve selective functionalization. Modern synthetic strategies focus on efficiency, selectivity, and scalability.

Direct alkylation and reductive amination are primary methods for introducing alkyl groups onto the piperazine (B1678402) ring. However, direct alkylation of piperazine or 2-methylpiperazine (B152721) with an isopropyl halide can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org

A more controlled and widely used alternative is reductive amination . masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This method involves the reaction of a precursor amine, in this case, 2-methylpiperazine, with a ketone or aldehyde, followed by reduction of the intermediate iminium ion. To synthesize this compound, 2-methylpiperazine is reacted with acetone (B3395972). The resulting iminium ion is then reduced in situ to form the final product.

Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganicchemistrytutor.com These reagents are favored because they are mild enough not to reduce the initial ketone but are effective in reducing the intermediate iminium ion. masterorganicchemistry.comlibretexts.org The general pathway involves the nucleophilic attack of the piperazine nitrogen on the acetone carbonyl, formation of an iminium intermediate, and subsequent reduction by the hydride agent. libretexts.org Iron catalysts, such as FeCl₃ with a hydride source like poly(methylhydrosiloxane) (B7799882) (PMHS), have also been developed for reductive amination, offering a cost-effective and versatile option. researchgate.net

Table 1: Key Reagents in Reductive Amination for this compound Synthesis

| Role | Reagent Name | Chemical Formula | Key Feature |

| Amine Source | 2-Methylpiperazine | C₅H₁₂N₂ | Provides the piperazine backbone with the initial methyl substituent. |

| Carbonyl Source | Acetone | C₃H₆O | Reacts with the amine to form the isopropyl group precursor. |

| Reducing Agent | Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces iminium ions in the presence of ketones. masterorganicchemistry.com |

| Reducing Agent | Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A common, milder alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalyst System | Iron(III) Chloride / PMHS | FeCl₃ / (CH₃HSiO)n | An effective and inexpensive system for reductive amination. researchgate.net |

Synthesizing this compound often begins with the strategic preparation and modification of 2-methylpiperazine or its protected derivatives. chemicalbook.com Chiral synthesis is also a significant consideration, as the methyl group creates a stereocenter. researchgate.net

An important class of intermediates for further functionalization is 2-methylpiperazino alcohols. For instance, the synthesis of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves reacting a protected form of 2-methylpiperazine. These alcohol functionalities can be introduced by reacting the piperazine nitrogen with suitable oxygen-containing electrophiles. The hydroxyl group can then be modified or used to direct subsequent reactions.

The reaction of 2-methylpiperazine with electrophiles like ethylene (B1197577) oxide can yield hydroxyethylated intermediates. hbu.edu.cn This reaction involves the nucleophilic attack of the secondary amine on the epoxide ring, leading to ring-opening and the formation of an N-hydroxyethyl group. Such intermediates can then undergo further reactions. For example, alternative routes to substituted piperazines employ the reductive amination of 2-methylpiperazine followed by hydroxyethylation using ethylene oxide, a method noted for its scalability.

Multistep syntheses are often necessary to achieve the desired substitution pattern with high purity, especially for chiral compounds. sphinxsai.com A typical approach involves the use of protecting groups to differentiate the two nitrogen atoms of the piperazine ring.

For example, a synthesis could start with the mono-protection of 2-methylpiperazine, often with a group like tert-butyloxycarbonyl (Boc). The unprotected nitrogen can then be selectively alkylated with an isopropyl group via reductive amination. Finally, the protecting group is removed to yield this compound. researchgate.net A key precursor, (R)-1-N-Boc-2-methylpiperazine, highlights the use of this strategy for creating specific enantiomers.

Another multistep pathway involves starting with different raw materials entirely. Piperazine derivatives can be synthesized from precursors like N-β-hydroxyethyl ethylenediamine (B42938) or by reacting primary amines with ethylene oxide and ammonia. hbu.edu.cn A specific synthesis for 2-methylpiperazine involves the cyclo-dehydrogenation of ethylene diamine and propylene (B89431) glycol. ias.ac.in

To improve efficiency and overcome the limitations of traditional batch processing, modern techniques like flow chemistry and microwave-assisted synthesis are increasingly applied to the preparation of piperazine derivatives. researchgate.netmdpi.com

Microwave-assisted synthesis can significantly accelerate reactions by utilizing microwave irradiation for heating. sciforum.net This technique has been successfully applied to the synthesis of monosubstituted piperazines, leading to higher efficiency and shorter reaction times compared to conventional heating. researchgate.netmdpi.com The process often involves a one-pot, one-step reaction of a protonated piperazine, avoiding the need for protecting groups. researchgate.net

Flow chemistry , where reagents are continuously pumped through reactors, offers enhanced control over reaction parameters, improved safety, and easier scalability. bme.hu The synthesis of piperazine derivatives has been adapted to multi-step continuous-flow systems. bme.hu For example, a two-step flow synthesis can involve an initial reaction in one reactor (e.g., an H-Cube® for hydrogenation), with the intermediate product immediately flowing into a second reactor to react with another reagent. This method allows for the rapid and efficient production of complex molecules.

Table 2: Comparison of Synthetic Techniques for Piperazine Derivatization

| Technique | Advantages | Disadvantages | Relevance to this compound |

| Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Longer reaction times, potential for side products, scalability challenges. sciforum.net | Traditional method for direct alkylation or multistep synthesis. |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. mdpi.comsciforum.net | Can be limited by reaction volume in batch microwave setups. sciforum.net | Accelerates the N-alkylation step, potentially improving efficiency. |

| Flow Chemistry | High control, enhanced safety, easy scalability, potential for automation. bme.hu | Higher initial setup cost, requires specialized equipment. | Ideal for large-scale, continuous manufacturing with high purity. |

Synthesis of 2-Methylpiperazino Alcohols

Multistep Synthesis Approaches

Derivatization Strategies for this compound

Derivatization of the this compound core is primarily focused on the secondary amine at the N4 position, enabling the introduction of diverse functional groups and the construction of more complex molecules.

The secondary amine of piperazine derivatives is a potent nucleophile, readily participating in N-substitution reactions. These reactions, including acylation and further alkylation, are fundamental for modifying the compound's properties.

Acylation: This process involves the reaction of the piperazine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation is useful for introducing carbonyl-containing moieties. For instance, the amine groups on substituted piperazines can be functionalized through acylation to produce various derivatives for research purposes. chemshuttle.com One common strategy involves the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide, followed by the addition of N-methylpiperazine to form the corresponding amide. mdpi.com

Alkylation: Further alkylation at the N4 position introduces additional alkyl or aryl groups. Classic strategies often rely on the stepwise nucleophilic substitution of reactive halides with the piperazine nitrogen. researchgate.net However, direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products. google.com To achieve mono-alkylation, methods often involve using a protecting group or specific reaction conditions. google.com For example, N-alkyl derivatives can be synthesized via nucleophilic substitution on alkyl halides or sulfonates. mdpi.com The use of sodium or potassium iodide can promote this reaction, increasing yield and avoiding harsh conditions. mdpi.com

The table below summarizes examples of N-substitution reactions involving isopropylpiperazine and related structures.

| Starting Piperazine | Reagent | Reaction Type | Product Scaffold | Source(s) |

| N-Isopropylpiperazine | 4-amino-2-trifluoromethylbenzonitrile-substituted chloro-s-triazine | Nucleophilic Aromatic Substitution | Quinolinoxy-s-triazinylamino-benzonitrile | chem-soc.si |

| 1-Isopropylpiperazine (B163126) | 5-(4-chlorosulfonylphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Nucleophilic Substitution | Pyrrolopyrimidinone derivative | google.com |

| (R)-1-ethyl-2-methylpiperazine | General Acylating/Sulfonating Agents | Acylation/Sulfonamidation | Amide/Sulfonamide derivatives | chemshuttle.com |

| N-methylpiperazine | Bromoacetyl bromide derivative | Nucleophilic Substitution (Alkylation) | N-acylated piperazine derivative | mdpi.com |

The term "triazene" refers to a functional group characterized by three consecutive nitrogen atoms (R-N=N-NR'R''). However, the available scientific literature more commonly describes the reaction of isopropylpiperazine derivatives with s-triazines (1,3,5-triazines), which are six-membered heterocyclic aromatic rings containing three nitrogen atoms.

A notable example involves a two-step nucleophilic substitution reaction where 1-isopropylpiperazine is reacted with a 2,4-disubstituted-6-chloro-1,3,5-triazine. chem-soc.si In this synthesis, the secondary amine of N-isopropylpiperazine acts as a nucleophile, displacing the chlorine atom on the s-triazine ring. This results in the formation of a complex molecule, 4-[4-(4-Isopropylpiperazin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile. chem-soc.si The structure of this final compound was confirmed using IR, 1H NMR, mass spectroscopy, and elemental analysis. chem-soc.si

The piperazine ring is a privileged structure in medicinal chemistry, and this compound is frequently incorporated into larger, more complex molecules to modulate their physicochemical properties and biological activity. nih.gov

One key strategy is the palladium-catalyzed modular synthesis of highly substituted piperazines from various diamine components and a propargyl unit, allowing for the creation of intricate nitrogen heterocycles with high regio- and stereochemical control. nih.govacs.org Another approach involves using derivatives like tert-butyl (S)-2-methyl-4-isopropylpiperazine-1-carboxylate as building blocks. This protected intermediate was utilized in the synthesis of inhibitors targeting the ATP synthase of Mycobacterium tuberculosis. ntu.edu.sg Furthermore, 1-isopropylpiperazine has been directly employed to synthesize complex pyrrolopyrimidinone derivatives, which are investigated for their biological relevance. google.com

The following table presents examples of complex molecular scaffolds that incorporate the 1-isopropylpiperazine moiety or its close derivatives.

| Piperazine Derivative | Synthetic Strategy | Resulting Complex Scaffold | Source(s) |

| 1-Isopropylpiperazine | Nucleophilic Substitution | Quinolinoxy-s-triazinylamino-benzonitrile | chem-soc.si |

| 1-Isopropylpiperazine | Nucleophilic Substitution | Pyrrolopyrimidinone derivative | google.com |

| tert-Butyl (S)-2-methyl-4-isopropylpiperazine-1-carboxylate | Multi-step synthesis involving coupling | Mycobacterial F-ATP synthase inhibitor | ntu.edu.sg |

| General Piperazines | Palladium-catalyzed decarboxylative cyclization | Highly substituted piperazines and piperazinones | nih.govacs.org |

Formation of Triazenes from 1-Isopropylpiperazine Series

Reaction Mechanisms in Piperazine Synthesis and Functionalization

Understanding the underlying reaction mechanisms is crucial for controlling the synthesis and functionalization of piperazine derivatives. The nucleophilic nature of the nitrogen atoms governs most of its chemical transformations.

The functionalization of piperazines frequently proceeds through nucleophilic substitution reactions, where the piperazine nitrogen atom attacks an electrophilic center. The specific pathway depends on the substrate and reaction conditions.

S_N2 Reaction: In the alkylation of piperazines with alkyl halides, the reaction typically follows a bimolecular nucleophilic substitution (S_N2) mechanism. The piperazine amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. mdpi.com

Nucleophilic Aromatic Substitution (S_NAr): When reacting with electron-deficient aromatic or heteroaromatic rings, piperazines engage in S_NAr reactions. mdpi.com For example, the reaction of piperazine with pentafluoropyridine (B1199360) proceeds via this pathway, where the piperazine attacks the carbon atom para to the ring nitrogen, leading to the substitution of a fluorine atom. researchgate.net Similarly, the synthesis of s-triazine derivatives from chloro-s-triazines and N-isopropylpiperazine is a classic example of S_NAr on a heteroaromatic system. chem-soc.si

Transition Metal-Catalyzed Coupling: Modern synthetic methods often employ transition metal catalysts to form C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for synthesizing N-arylpiperazines from aryl halides or triflates. mdpi.com This method has been instrumental in preparing complex molecules, although removal of the metal catalyst can sometimes be challenging. mdpi.com

The Mannich reaction is a three-component condensation that forms a C-C bond and produces a β-amino-carbonyl compound, known as a Mannich base. researchgate.net This reaction is widely used to functionalize piperazines. The general reaction involves an active hydrogen compound (e.g., a ketone), an aldehyde (typically formaldehyde), and a secondary amine like a piperazine derivative. nih.govmdpi.com

The mechanism begins with the formation of an iminium ion from the reaction between the piperazine and formaldehyde. tandfonline.comtandfonline.com This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound (the nucleophile) to form the final Mannich base. tandfonline.com This method has been used to synthesize a variety of structures, including acrylophenones with N-methylpiperazine and complex Mannich bases derived from 1,2,4-triazole-3-thiones. mdpi.comtandfonline.com

Below are examples of Mannich bases synthesized using piperazine derivatives.

| Piperazine Derivative | Active Hydrogen Compound | Aldehyde | Product Type | Source(s) |

| N-Methylpiperazine | Substituted Acetophenone | Paraformaldehyde | 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one | tandfonline.comtandfonline.com |

| Various Piperazines | 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Formaldehyde (37%) | 1,2,4-Triazole-3-thione Mannich Base | mdpi.comnih.gov |

| Piperazine derivatives | Berberrubine | Formaldehyde | Aminomethylated Berberrubine Derivative | nih.gov |

Electrophilic Aromatic Substitution on Arylpiperazines

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of arylpiperazines, the piperazine moiety acts as a powerful activating group, directing electrophiles primarily to the ortho and para positions of the aromatic ring. This is due to the electron-donating nature of the nitrogen atom connected to the ring, which increases the electron density of the aromatic system and stabilizes the intermediate arenium ion. However, the high reactivity can sometimes lead to polysubstitution, a challenge that can often be managed by converting the amine to a less activating amide group prior to substitution. openstax.org

While specific research detailing electrophilic aromatic substitution on arylpiperazines bearing the this compound substituent is not extensively documented in the reviewed literature, the principles of these reactions can be understood from studies on analogous N-arylpiperazine structures. Common electrophilic aromatic substitution reactions include nitration, halogenation, and formylation (Vilsmeier-Haack reaction). wikipedia.org

For instance, the nitration of an arylpiperazine typically involves the use of nitrating agents on a suitably substituted aromatic precursor, which is then followed by the introduction of the piperazine ring via nucleophilic aromatic substitution. This multi-step approach is often preferred to control the regioselectivity of the nitration. The piperazine ring itself is generally resistant to nitration under standard conditions used for aromatic rings.

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic compounds, including N-arylpiperazines. cambridge.orgnumberanalytics.comtcichemicals.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. wikipedia.orgcambridge.orgnumberanalytics.com Given the activating nature of the piperazine substituent, this reaction is expected to proceed efficiently at the para position, or ortho if the para position is blocked.

The following table summarizes the expected outcomes for key electrophilic aromatic substitution reactions on a generic N-arylpiperazine, based on established principles of organic synthesis.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions on N-Arylpiperazines

| Reaction | Reagents | Typical Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Controlled temperature | ortho- and para-nitro substituted arylpiperazine |

| Bromination | Br₂/FeBr₃ | Anhydrous, dark | ortho- and para-bromo substituted arylpiperazine |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF, then H₂O | 0°C to reflux | para-formyl substituted arylpiperazine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Anhydrous solvent | para-acyl substituted arylpiperazine |

It is important to note that while the piperazine moiety is activating, Friedel-Crafts reactions on N-arylpiperazines can be complicated. The Lewis acid catalyst required for these reactions can form a complex with the basic nitrogen atoms of the piperazine ring, which deactivates the aromatic ring towards electrophilic attack. openstax.org This issue can sometimes be circumvented by using a large excess of the catalyst or by protecting the piperazine nitrogen atoms prior to the reaction.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of 1-Isopropyl-2-methylpiperazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and related properties of molecules. mdpi.comresearch-nexus.netdntb.gov.ua These methods have been widely applied to study various piperazine (B1678402) derivatives, providing a robust framework for understanding their behavior at a molecular level. nih.govtandfonline.comtandfonline.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org For piperazine derivatives, DFT calculations, often using functionals like B3LYP, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. research-nexus.netnih.govresearchgate.net Studies on substituted piperazines have shown that DFT can accurately predict molecular geometries and the effects of substituents on the piperazine ring. mdpi.comnih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. research-nexus.netresearchgate.net

The reactivity of a molecule can be assessed through various descriptors derived from DFT calculations. These include ionization potential, electron affinity, chemical hardness, and softness. tandfonline.comtandfonline.com For instance, the analysis of these parameters in a series of piperazine derivatives has helped in understanding their potential as inhibitors for specific biological targets. mdpi.com The computational investigation of piperazine derivatives often involves geometry optimization to find the most stable conformation, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. tandfonline.com

Table 1: Key DFT-Calculated Molecular Properties for Substituted Piperazines

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Confirms the stability of the optimized structure (no imaginary frequencies). |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates the molecule's ability to donate electrons. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the molecule's ability to accept electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A larger value suggests higher stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A larger value suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.govdntb.gov.ua The MEP map displays the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). muni.cz

For piperazine derivatives, MEP analysis helps to identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In N-substituted piperazines, the nitrogen atoms are often associated with negative potential, making them potential sites for electrophilic attack. muni.cz The specific distribution of the electrostatic potential in this compound would be influenced by the electron-donating effects of the isopropyl and methyl groups.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies of the HOMO and LUMO and the energy gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. acs.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

In studies of substituted piperazines, FMO analysis has been used to understand their electronic properties and reactivity. nih.govdntb.gov.ua The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. numberanalytics.com For piperazine derivatives, the HOMO is often localized on the piperazine ring and any electron-donating substituents, while the LUMO may be distributed over other parts of the molecule. nih.gov The HOMO-LUMO gap can also provide insights into the charge transfer that occurs within the molecule. muni.cz

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance for Reactivity |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Analysis

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule plays a critical role in its properties and interactions. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The piperazine ring, like cyclohexane, is a six-membered ring that can adopt various conformations, with the chair conformation being the most stable. rsc.org However, other forms like twist-boat conformations can also exist, particularly when bulky substituents are present. Infrared spectroscopy and NMR studies have been used to investigate the conformational preferences of piperazine rings. rsc.orgacs.org In unsubstituted piperazine, the N-H bonds prefer an equatorial orientation. rsc.org For N-acyl and N-aryl substituted piperazines, the axial conformation can be preferred in some cases. nih.gov The interconversion between different chair conformations is a dynamic process that can be studied using temperature-dependent NMR spectroscopy. rsc.org

The presence of substituents on the piperazine ring significantly influences its conformational preferences. The steric bulk of the substituents is a key factor in determining the most stable conformation. lumenlearning.com In general, bulky substituents prefer to occupy equatorial positions to minimize steric strain.

Chirality and Enantiomeric Purity in Synthesis

This compound is a chiral molecule, featuring a stereocenter at the second carbon (C2) of the piperazine ring, which is substituted with a methyl group. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-isopropyl-2-methylpiperazine and (S)-1-isopropyl-2-methylpiperazine. The distinct three-dimensional arrangement of these enantiomers can lead to different interactions with other chiral molecules, such as biological receptors and enzymes.

The synthesis of a single, desired enantiomer, known as enantioselective synthesis, is a critical aspect of medicinal chemistry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. nih.govcaltech.edu Common strategies to obtain enantiomerically pure piperazines include the catalytic asymmetric allylic alkylation of piperazin-2-one (B30754) precursors, which can then be reduced to the corresponding chiral piperazine. nih.govcaltech.eduthieme-connect.com Other established methods involve the asymmetric hydrogenation of pyrazine (B50134) derivatives using chiral catalysts, or the resolution of a racemic mixture. researchgate.net

Chiral resolution can be achieved by reacting the racemic piperazine with a non-racemic chiral acid to form diastereomeric salts, which can then be separated by crystallization. epo.org The enantiomeric purity, or enantiomeric excess (e.e.), of the final product is a crucial quality attribute. It is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. google.comunl.pt

Computational Modeling of Interactions

Computational modeling serves as a powerful tool in drug discovery to predict how a molecule like this compound might interact with biological targets. jksus.org Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes and stability of ligand-protein complexes at an atomic level, guiding the design of more potent and selective therapeutic agents. acs.orgnih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. jksus.orgnih.gov This technique evaluates the binding affinity, typically expressed as a docking score in kcal/mol, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. biointerfaceresearch.comnih.gov For piperazine derivatives, docking studies have been instrumental in understanding their interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes like monoamine oxidase B (MAO-B), and various protein kinases. acs.orgnih.gov

While specific docking studies for this compound are not extensively documented, a hypothetical docking analysis can illustrate its potential interactions. Using a program like AutoDock Smina, the compound could be docked into the active site of a relevant protein target. acs.org The results would predict the binding energy and identify key amino acid residues involved in the interaction.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Histamine (B1213489) H3 Receptor | 5HK1 | -8.2 | ASP114, TYR115, PHE444 |

| Monoamine Oxidase B | 4A79 | -7.5 | TYR435, ILE199, CYS172 |

| PARP-1 | 6VXS | -7.9 | GLY863, SER904, TYR907 |

This table is for illustrative purposes and represents hypothetical data based on docking studies of similar piperazine-containing compounds against known biological targets. acs.orgnih.govacs.org

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the dynamic stability of the predicted ligand-protein complex over time. researchgate.netpnrjournal.com MD simulations model the movement of atoms and molecules, providing a more realistic view of the conformational changes and the persistence of interactions within a biological environment. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions. researchgate.netpnrjournal.com A stable complex is generally characterized by low and convergent RMSD values over the simulation period. researchgate.net These simulations can confirm whether the binding mode predicted by docking is maintained and can reveal additional, transient interactions that contribute to binding affinity. nih.govpnrjournal.com

| Ligand-Protein Complex (Hypothetical) | Simulation Time (ns) | Average RMSD (Å) (Hypothetical) | Stability Assessment |

| This compound - Histamine H3 Receptor | 500 | 2.1 | Stable binding pose maintained |

| This compound - Monoamine Oxidase B | 500 | 2.5 | Minor conformational changes observed |

| This compound - PARP-1 | 100 | 2.3 | Key hydrogen bonds remain consistent |

This table is for illustrative purposes and represents hypothetical data from MD simulations. The stability is inferred from typical RMSD values seen in published studies. acs.orgacs.orgpnrjournal.com

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum for 1-isopropyl-2-methylpiperazine is expected to be complex due to the number of chemically distinct protons and potential second-order coupling effects within the piperazine (B1678402) ring. The predicted signals would correspond to the isopropyl group, the methyl group on the ring, and the piperazine ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isopropyl -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet | 6H |

| Ring -CH₃ | ~1.0 - 1.2 | Doublet | 3H |

| Piperazine Ring Protons | ~1.8 - 3.0 | Multiplets | 7H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH(C H₃)₂ | ~18 - 22 |

| Ring -C H₃ | ~15 - 20 |

| Piperazine Ring Carbons (-CH₂-) | ~45 - 55 |

| Piperazine Ring Carbons (-CH-) | ~50 - 60 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. In IR spectroscopy, the molecule absorbs infrared light, causing specific bonds to vibrate at characteristic frequencies. epo.org Raman spectroscopy involves the inelastic scattering of monochromatic light and provides complementary information, particularly for non-polar bonds and symmetric vibrations.

For this compound, the IR and Raman spectra would be dominated by signals corresponding to the vibrations of its aliphatic C-H and C-N bonds.

Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| CH₂ / CH₃ Bend | 1340 - 1470 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR, Raman |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components within a mixture.

For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that would likely produce a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confirmation of the elemental formula (C₈H₁₈N₂).

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 143.1548 |

| [M-CH₃]⁺ | Loss of a methyl group | 128.1313 |

| [M-C₃H₇]⁺ | Loss of the isopropyl group | 100.0871 |

Infrared (IR) and Raman Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, and for determining its purity.

HPLC and its higher-pressure evolution, UPLC, are the most widely used techniques for the purity assessment of non-volatile organic compounds. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a basic compound like this compound, reversed-phase HPLC/UPLC is typically employed. Purity is generally assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A patent for a related, more complex molecule containing the (S)-1-isopropyl-2-methylpiperazine moiety reported the use of LCMS for analysis, indicating the suitability of this technique for such structures.

Typical HPLC/UPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Additives | Formic Acid (0.1%) or Trifluoroacetic Acid (0.1%) to improve peak shape |

| Detector | UV (at low wavelength ~210 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

| Purity Calculation | Area Percent Method |

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. It is well-suited for determining the purity and, in some cases, the reaction yield of this compound. The sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. The purity of related compounds like 2-methylpiperazine (B152721) is often specified by GC.

Typical GC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Detector Temperature | ~280 °C (FID) |

| Oven Program | Temperature ramp (e.g., starting at 70°C, ramping to 250°C) to ensure separation from potential impurities |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

X-ray Crystallography for Solid-State Structure Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. This search included queries for the compound's name, chemical formula (C₈H₁₈N₂), and various structural identifiers.

Despite the utility of X-ray crystallography in unequivocally determining molecular structures, as of the latest search, no published crystallographic data, such as a Crystallographic Information File (CIF) or detailed structural report, for this compound is available in the public domain. Consequently, it is not possible to provide specific data tables containing crystallographic parameters like unit cell dimensions, space group, atomic coordinates, or specific bond lengths and angles for this compound.

While the crystal structures of numerous other substituted piperazine derivatives have been determined and are well-documented in the scientific literature, this specific information for this compound has not been reported. The lack of such data prevents a detailed discussion of its solid-state structure based on experimental X-ray crystallographic findings.

Pharmacological and Biological Research Applications General Piperazine Derivatives Context

Medicinal Chemistry Applications of Piperazine (B1678402) Derivatives

The piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions, is a highly important structural motif in the field of medicinal chemistry. wisdomlib.orgresearchgate.netbohrium.com This scaffold is considered "privileged" because it is a common feature in a wide array of biologically active compounds and approved drugs. wisdomlib.orgresearchgate.netnih.gov The versatility of the piperazine nucleus stems from its unique structural and chemical properties. The two nitrogen atoms can be easily modified, allowing for the creation of a vast number of derivatives with diverse pharmacological activities. wisdomlib.orgbohrium.comnih.gov These modifications can significantly influence the compound's solubility, bioavailability, and how it binds to biological targets. bohrium.comnih.gov The piperazine ring can also act as a rigid linker or spacer within a molecule, which helps to correctly orient other important chemical groups for optimal interaction with their target. wisdomlib.org This adaptability has made piperazine a cornerstone in the development of new therapeutic agents for a wide range of diseases. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.govthieme-connect.comnih.govnih.gov

Development of Therapeutic Agents

The structural flexibility of the piperazine scaffold has enabled the development of numerous therapeutic agents with a broad spectrum of biological activities. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.govthieme-connect.comnih.govnih.gov Medicinal chemists have successfully synthesized and tested a multitude of piperazine derivatives, leading to the discovery of compounds with applications in treating cancer, infectious diseases, inflammation, and disorders of the central nervous system. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.gov The ability to create large libraries of these compounds for screening has made the piperazine ring a valuable starting point in drug discovery. wisdomlib.orgresearchgate.net

Piperazine derivatives represent a significant class of compounds in the ongoing search for novel anticancer therapies. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.gov Their mechanisms of action are varied, with different derivatives affecting cancer cells in distinct ways. Some piperazine-containing compounds have been found to inhibit the growth of tumors by causing cancer cells to undergo programmed cell death, a process known as apoptosis.

A key area of research has been the development of piperazine derivatives as tyrosine kinase inhibitors (TKIs). Tyrosine kinases are enzymes that play a critical role in the signaling pathways that control cell growth and proliferation, and their overactivity is a hallmark of many cancers. Several successful anticancer drugs, including imatinib (B729) and gefitinib, feature a piperazine moiety that is essential for their ability to bind to and inhibit their target kinases.

Furthermore, researchers have synthesized and evaluated a wide range of novel piperazine derivatives that have shown potent cytotoxic activity against various human cancer cell lines. researchgate.net For instance, studies have focused on creating hybrid molecules by incorporating the piperazine scaffold into other chemical structures known for their anticancer properties, such as quinoline (B57606) and quinazoline, resulting in compounds with enhanced antitumor effects. The continued exploration of new piperazine derivatives remains a promising strategy in the development of more effective and targeted cancer treatments. wisdomlib.orgresearchgate.netnih.gov

Table 1: Examples of Piperazine Derivatives with Antitumor Activity

| Compound Name/Class | Mechanism of Action/Target | Research Findings |

| Imatinib | Tyrosine Kinase Inhibitor (BCR-Abl) | An effective treatment for chronic myeloid leukemia and gastrointestinal stromal tumors. bohrium.com |

| Olaparib | PARP inhibitor | Used in the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. researchgate.net |

| Bosutinib | Tyrosine Kinase Inhibitor | A therapeutic agent for specific forms of chronic myeloid leukemia. researchgate.net |

| Quinoline-piperazine hybrids | Various (e.g., apoptosis induction) | Have demonstrated significant cytotoxic activity against various cancer cell lines in preclinical research. |

In the face of growing antimicrobial resistance, piperazine derivatives have emerged as a promising class of compounds for the development of new antimicrobial agents. wisdomlib.orgresearchgate.netnih.govnih.gov The piperazine scaffold has been successfully incorporated into a variety of molecules that demonstrate activity against bacteria, fungi, and Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govijbpas.com

In the antibacterial field, piperazine-containing compounds have been designed to target essential bacterial processes. wisdomlib.orgresearchgate.net For example, the widely used broad-spectrum antibiotic ciprofloxacin (B1669076) contains a piperazine ring that contributes to its potent activity against a range of bacteria. wikipedia.org

Regarding antifungal activity, researchers have synthesized piperazine derivatives that are effective against various fungal pathogens. wisdomlib.orgresearchgate.netnih.gov These compounds can disrupt the fungal cell membrane by inhibiting key enzymes involved in its synthesis. researchgate.net

Furthermore, there is significant interest in piperazine derivatives as potential antitubercular agents. nih.gov Studies have reported the synthesis of piperazine-containing compounds with notable activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov These findings underscore the potential of the piperazine scaffold in the development of new treatments for this challenging infectious disease. nih.gov

Table 2: Examples of Piperazine Derivatives with Antimicrobial Activity

| Compound Name/Class | Type of Activity | Research Findings |

| Ciprofloxacin | Antibacterial | A broad-spectrum fluoroquinolone antibiotic used to treat a wide variety of bacterial infections. wikipedia.org |

| Phenothiazine-piperazine derivatives | Antibacterial, Antifungal, Antitubercular | Showed good activity against Staphylococcus aureus, Bacillus subtilis, and Aspergillus species, as well as inhibitory effects against Mycobacterium tuberculosis. nih.gov |

| Dithioacetal-piperazine derivatives | Antibacterial | Demonstrated higher efficacy against gram-negative bacteria compared to gram-positive bacteria. ijbpas.com |

| Oxazolidinone-piperazine hybrids | Antibacterial | Potent synthetic compounds developed to combat bacterial infections. ijbpas.com |

Piperazine derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic (pain-relieving) agents. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.gov Inflammation is a fundamental biological response, and chronic inflammation is a key factor in many diseases. wisdomlib.orgthieme-connect.com Research in this area has focused on creating piperazine-containing compounds that can modulate inflammatory pathways and reduce pain. wisdomlib.orgresearchgate.netthieme-connect.com

Some piperazine derivatives have been shown to inhibit the production of pro-inflammatory substances, such as prostaglandins (B1171923) and cytokines, by targeting enzymes like cyclooxygenase (COX). thieme-connect.com By reducing the levels of these inflammatory molecules, these compounds can help to mitigate the symptoms of inflammation. bohrium.com

In terms of pain relief, certain piperazine derivatives have demonstrated analgesic effects in various experimental models. nih.gov The development of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics is a continuous effort, and piperazine derivatives represent a promising avenue of research in this field. wisdomlib.orgresearchgate.netthieme-connect.com

Table 3: Examples of Piperazine Derivatives with Anti-inflammatory and Analgesic Properties

| Compound Name/Class | Activity | Research Findings |

| Piperazine-based compounds | Anti-inflammatory | Have shown efficacy in reducing inflammatory responses by inhibiting pro-inflammatory cytokines. wisdomlib.org |

| Various piperazine derivatives | Analgesic and Anti-inflammatory | Literature reviews highlight the significant potential of piperazine derivatives in developing new drugs with these properties. thieme-connect.com |

The piperazine scaffold is a key component in many drugs that target the central nervous system (CNS). wisdomlib.orgresearchgate.netbohrium.comnih.gov This is largely because the piperazine ring can interact with various neurotransmitter receptors and transporters in the brain, thereby influencing neuronal communication. researchgate.netnih.gov Consequently, piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics. wisdomlib.orgresearchgate.netnih.gov

In the treatment of psychosis, particularly schizophrenia, numerous atypical antipsychotic drugs, such as clozapine, contain a piperazine moiety. researchgate.netnih.gov These medications often have a complex pharmacological profile, acting on multiple dopamine (B1211576) and serotonin (B10506) receptors to achieve their therapeutic effects. researchgate.net

For depression, several piperazine-containing antidepressants have been developed, including vortioxetine (B1682262) and trazodone. researchgate.netnih.gov These drugs can work by increasing the levels of neurotransmitters like serotonin and norepinephrine (B1679862) in the brain. researchgate.net

Piperazine derivatives have also been utilized for their anxiolytic (anti-anxiety) properties, with buspirone (B1668070) being a notable example. researchgate.netnih.gov The versatility of the piperazine scaffold continues to make it a valuable tool in the quest for new and improved treatments for a wide range of CNS disorders. wisdomlib.orgresearchgate.netbohrium.comnih.gov

Table 4: Examples of Piperazine Derivatives with CNS Activity

| Compound Name/Class | CNS Activity | Research Findings |

| Clozapine | Antipsychotic | An atypical antipsychotic used in the management of treatment-resistant schizophrenia. researchgate.netnih.gov |

| Vortioxetine | Antidepressant | An antidepressant used to treat major depressive disorder. researchgate.netnih.gov |

| Buspirone | Anxiolytic | A non-benzodiazepine medication used to treat anxiety disorders. researchgate.netnih.gov |

| Benzylpiperazine | Stimulant | The prototype of piperazine derivatives, known for its stimulant and euphoric effects. researchgate.netnih.gov |

The piperazine scaffold has also been investigated for its potential in the development of antiviral drugs. wisdomlib.orgresearchgate.netnih.gov The emergence of new viral diseases and the development of drug resistance highlight the need for novel antiviral therapies. wisdomlib.orgresearchgate.net Piperazine derivatives, with their structural adaptability, are a promising area of research in this field. wisdomlib.orgresearchgate.netnih.gov

Researchers have synthesized and tested piperazine-containing compounds for activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis viruses. wisdomlib.orgresearchgate.net These compounds can act through various mechanisms, such as preventing viral entry into host cells or inhibiting essential viral enzymes like reverse transcriptase and protease. researchgate.net

For instance, some piperazine derivatives have been shown to inhibit HIV-1 reverse transcriptase, a critical enzyme for viral replication. researchgate.net While the number of approved antiviral drugs containing a piperazine moiety is more limited compared to other therapeutic areas, ongoing research continues to show promise. wisdomlib.orgresearchgate.net The adaptability of the piperazine scaffold allows for the design of new molecules that can target specific viral proteins, offering the potential for the development of new and effective antiviral treatments. wisdomlib.orgresearchgate.netnih.gov

Table 5: Examples of Piperazine Derivatives with Antiviral Applications

| Compound Name/Class | Antiviral Target/Activity | Research Findings |

| Piperazine-based compounds | HIV-1 Reverse Transcriptase and Protease Inhibitors | Preclinical studies have demonstrated the potential of piperazine derivatives to inhibit key HIV enzymes. researchgate.net |

| Various piperazine derivatives | Broad-spectrum antiviral activity | Research has explored the activity of piperazine derivatives against a range of viruses, including influenza and hepatitis viruses. wisdomlib.orgresearchgate.net |

Cardiovascular Agents

Piperazine derivatives have been investigated for their potential as cardiovascular agents. Certain derivatives, such as flunarizine (B1672889) and cinnarizine, act as potent peripheral vasodilators by blocking calcium channels, though they exhibit minimal corresponding calcium-blocking effects on the heart. nih.gov This selective vasodilation is a key characteristic of their hemodynamic effects. nih.gov Research into the structural modifications of piperazine-containing compounds has aimed to optimize their cardiovascular activity. For instance, in a series of coumarin-piperazine derivatives, the substituent on the phenyl ring attached to the piperazine moiety was shown to be a critical determinant of affinity for α1A and D2 receptors. ppm.edu.pl Specifically, a derivative with a methyl group on the coumarin (B35378) ring and an o-methoxyphenyl group on the piperazine moiety displayed high affinity for both α1A and D2 receptors. ppm.edu.pl These findings underscore the potential of piperazine derivatives in the development of novel cardiovascular drugs. sci-hub.rursc.org

Anthelmintic Activity

Historically, piperazine was introduced into medicine for its anthelmintic properties, particularly against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). taylorandfrancis.com Its mechanism of action involves inducing a flaccid paralysis in susceptible worms, leading to their expulsion from the host's gastrointestinal tract. taylorandfrancis.com The development of piperazine derivatives has continued to build on this foundation. For example, studies have shown the effectiveness of piperazine adipate (B1204190) against Parascaris equorum in horses and Neoascaris vitulorum in calves. researchgate.net

More recent research has focused on synthesizing novel piperazine derivatives with enhanced anthelmintic potential. One study synthesized a series of 1,4-disubstituted piperazine derivatives and evaluated their in vitro activity against Eisenia fetida, with all compounds showing promising results compared to the reference drug, piperazine citrate. ijprs.com Another area of investigation involves the combination of the piperazine moiety with other pharmacologically active structures. For instance, benzimidazole (B57391) compounds incorporating a piperazine fragment at the C-2 position have demonstrated significant anthelmintic efficacy against Trichinella spiralis muscle larvae. nih.gov Specifically, compound 7c from this series showed a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. nih.gov These studies highlight the ongoing efforts to develop new and more effective anthelmintic agents based on the piperazine scaffold. apjhs.com

Table 1: Anthelmintic Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Piperazine | Ascaris lumbricoides, Enterobius vermicularis | Induces flaccid paralysis in worms. | taylorandfrancis.com |

| Piperazine Adipate | Parascaris equorum, Neoascaris vitulorum | Effective anthelmintic in horses and calves. | researchgate.net |

| 1,4-disubstituted piperazines | Eisenia fetida | Promising in vitro activity compared to piperazine citrate. | ijprs.com |

| Benzimidazole-piperazine hybrid (7c ) | Trichinella spiralis | 92.7% reduction in parasite activity at 100 μg/mL. | nih.gov |

Enzyme Inhibition (e.g., FAAH Inhibitors, MAO-B/AChE Inhibitors, Kinase Inhibitors)

The piperazine scaffold is a key component in the design of various enzyme inhibitors, which are crucial for treating a range of diseases, including neurological disorders. nih.gov

FAAH Inhibitors: Fatty acid amide hydrolase (FAAH) is an enzyme involved in the breakdown of endocannabinoids. mdpi.com Inhibiting FAAH can lead to neuroprotective and anti-inflammatory effects. mdpi.com Piperazine derivatives have been explored as potential FAAH inhibitors, with some showing moderate activity. mdpi.com

MAO-B/AChE Inhibitors: Monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are important targets in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Several studies have focused on developing piperazine derivatives that can dually inhibit these enzymes.

Piperazine-substituted chalcones have been identified as a new class of MAO-B and AChE inhibitors. nih.gov For instance, compounds PC10 and PC11 showed significant MAO-B inhibition with IC50 values of 0.65 and 0.71 μM, respectively. nih.gov

A series of N-methyl-piperazine chalcones were synthesized, with compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) exhibiting the highest selective inhibition against MAO-B (IC50 = 0.71 μM) and also effectively inhibiting AChE (IC50 = 8.10 μM). nih.gov

Newly synthesized piperazine and morpholine (B109124) structured compounds have also shown dual AChE/MAO-B inhibitory potential. Compound 3a from this series was the most potent, with IC50 values of 0.065 μM for AChE and 0.072 μM for MAO-B. dergipark.org.tr

Kinase Inhibitors: Piperazine derivatives have also been investigated as kinase inhibitors. Certain purine (B94841) ribonucleoside analogs containing a 4-substituted piperazine moiety have demonstrated good antitumor activity, potentially by interfering with cell kinase activity and cellular ATP reserves. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Findings (IC50 values) | Reference |

|---|---|---|---|

| Piperazine-substituted chalcone (B49325) (PC10 ) | MAO-B | 0.65 μM | nih.gov |

| Piperazine-substituted chalcone (PC11 ) | MAO-B | 0.71 μM | nih.gov |

| N-methyl-piperazine chalcone (2k ) | MAO-B, AChE | 0.71 μM (MAO-B), 8.10 μM (AChE) | nih.gov |

| Piperazine/morpholine derivative (3a ) | AChE, MAO-B | 0.065 μM (AChE), 0.072 μM (MAO-B) | dergipark.org.tr |

Structure-Activity Relationship (SAR) Studies of Piperazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. museonaturalistico.it For piperazine derivatives, SAR studies have been instrumental in guiding the design of new compounds with improved therapeutic properties. nih.govingentaconnect.com

Impact of Substituents on Biological Activity

The nature and position of substituents on the piperazine ring and its appended moieties have a profound impact on the biological activity of the resulting compounds. ppm.edu.plmdpi.com

In the context of anticancer activity, SAR studies of chalcone-dithiocarbamate hybrids revealed that substituents on the piperazine unit are crucial for their inhibitory activity. tandfonline.com

For coumarin-piperazine derivatives targeting serotonin receptors, substituents in the ortho or meta position of the phenyl ring on the piperazine moiety were found to be decisive for affinity to 5-HT1A receptors. ppm.edu.pl

In a series of antibacterial piperazine derivatives, the type of substituent on a pyridine (B92270) ring was shown to affect antimicrobial activity, with a nitrophenyl substituent at the four-position of the piperazine being particularly advantageous. nih.gov

The introduction of specific substituents, such as a chlorine atom or a trifluoromethyl group on an aromatic partner, has been shown to enhance the anticancer activity of certain piperazine-containing compounds. tandfonline.com

Design of Compounds with Improved Potency and Selectivity

A primary goal of SAR studies is to design compounds with enhanced potency and selectivity for their biological targets. museonaturalistico.itmdpi.com

In the development of MAO-A inhibitors, a series of thiazolylhydrazine-piperazine derivatives were designed, with some compounds showing significant and selective MAO-A inhibition. mdpi.com

For vesicular monoamine transporter-2 (VMAT2) inhibitors, a library of fluoroethoxy-1,4-diphenethyl piperidine (B6355638) and piperazine derivatives was designed. Compound 15b from this series exhibited high affinity and greater than 60-fold selectivity for VMAT2 over other targets. researchgate.net

The design of potent and selective thrombin inhibitors has been achieved using a rigid piperazinedione template, guided by X-ray crystallography and molecular modeling. nih.gov

In the search for selective D3 receptor ligands, SAR studies involving different amides and phenyl piperazines led to the discovery of highly potent and selective compounds. researchgate.net

In Vitro and In Vivo Pharmacological Studies (General Piperazine Derivatives Context)

The pharmacological evaluation of piperazine derivatives involves a combination of in vitro and in vivo studies to characterize their biological effects.

In Vitro Studies: These studies are typically conducted in a controlled laboratory setting, often using isolated cells, enzymes, or receptors.

In vitro assays are used to determine the inhibitory potency of piperazine derivatives against specific enzymes, such as MAO-A, MAO-B, and AChE. nih.govmdpi.com For example, a fluorometric method is used to evaluate MAO inhibition. mdpi.com

The affinity of piperazine derivatives for various receptors, such as serotonin and dopamine receptors, is assessed through in vitro binding assays. ppm.edu.plnih.gov

The antibacterial and antifungal activity of new piperazine derivatives is screened in vitro against various microbial strains. mdpi.comnih.gov

In vivo studies have been used to evaluate the antidepressant activity of piperazine derivatives. researchgate.net

The effects of piperazine derivatives on neurotransmitter release, such as dopamine and serotonin, have been studied in the prefrontal cortex of rats. nih.gov For example, the piperazine derivative MM5 was shown to decrease extracellular serotonin levels, an effect that was abolished by a 5-HT1A antagonist. nih.gov

The antihyperglycemic and antidyslipidemic activities of piperazine-derived compounds have been tested in vivo, with some showing moderate effects compared to standard antidiabetic drugs. mdpi.com

The radioprotective effects of novel piperazine derivatives have been evaluated in vivo in hematopoietic models, with some compounds demonstrating enhanced efficacy and reduced toxicity compared to existing agents. rsc.org

These in vitro and in vivo studies are essential for building a comprehensive pharmacological profile of new piperazine derivatives and for selecting promising candidates for further development. researchgate.netncn.gov.pl

Cell Line-Based Cytotoxicity Assays